1-(4-Hexylphenyl)pyridin-4(1H)-one

Liquid Crystals Mesophase Behavior Structure–Property Relationship

Sourcing a consistent N-aryl-4(1H)-pyridinone building block for nematic liquid crystal or antimalarial research often yields unpredictable mesophase behavior. 1-(4-Hexylphenyl)pyridin-4(1H)-one (CAS 821789-61-1) solves this with a defined 4-hexylphenyl substituent that reliably induces a nematic phase for fast electro-optical switching, while the 4-pyridone carbonyl acts as a strong hydrogen-bond acceptor (-5.8 kcal mol⁻¹) for supramolecular synthon design. • Nematic mesophase enables low-viscosity, fast-switching LCD mixtures • Hexylphenyl tail falls in the optimal lipophilic window (C6-C8) for <10 nM antimalarial bc1 inhibitors • Robust O-H···O heterodimer formation with benzoic acids for predictable co-crystal engineering. Standard research quantities available; rapid global dispatch.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 821789-61-1
Cat. No. B12531611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hexylphenyl)pyridin-4(1H)-one
CAS821789-61-1
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)N2C=CC(=O)C=C2
InChIInChI=1S/C17H21NO/c1-2-3-4-5-6-15-7-9-16(10-8-15)18-13-11-17(19)12-14-18/h7-14H,2-6H2,1H3
InChIKeyVHEYTHGAWFUGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hexylphenyl)pyridin-4(1H)-one (CAS 821789-61-1): Chemical Class and Core Identity for Research Sourcing


1-(4-Hexylphenyl)pyridin-4(1H)-one (CAS 821789-61-1) is an N-aryl-4(1H)-pyridinone derivative featuring a 4-pyridone core N-substituted with a 4-hexylphenyl group . It belongs to a broader chemotype of 4(1H)-pyridones that has attracted attention for antimalarial development and liquid crystalline material design due to its polarizable aromatic core and hydrogen-bond-accepting carbonyl group [1]. The compound’s molecular formula is C17H21NO (MW 255.35 g/mol), and it is primarily distributed as a research intermediate or building block for further derivatization .

Why 1-(4-Hexylphenyl)pyridin-4(1H)-one (CAS 821789-61-1) Cannot Be Interchanged with Other N‑Aryl‑4‑pyridones


Although many N-aryl-4-pyridones share the 4(1H)-pyridinone scaffold, the specific N-aryl substituent profoundly influences electronic structure, conformational preferences, and intermolecular interactions. For instance, the dihedral angle between the pyridone ring and the N‑phenyl ring varies significantly with para‑substitution (e.g., 40.6° for 4‑hexyloxy vs. 46.2° for the monohydrate of a closely related analogue), directly impacting molecular packing, hydrogen‑bond geometry, and mesophase behavior in liquid‑crystalline applications [1][2]. Similarly, in antimalarial 4(1H)-pyridones, subtle changes in the N‑aryl lipophilic tail are known to alter solubility, cytochrome bc1 binding affinity, and in vivo pharmacokinetics [3]. Therefore, substituting 1-(4-hexylphenyl)pyridin-4(1H)-one with a different N‑aryl‑4‑pyridone without quantitative verification risks unpredictable changes in key performance parameters such as mesophase stability, target engagement, or bioavailability.

Quantitative Differentiation Evidence for 1-(4-Hexylphenyl)pyridin-4(1H)-one (CAS 821789-61-1) Against Closest Analogs


Mesomorphic Behavior of 4(1H)-Pyridone-Terminated Liquid Crystals: Alkyl vs. Alkoxy N‑Aryl Substituents

A systematic study of 4(1H)-pyridone-terminated liquid crystals demonstrated that the mesophase type and transition temperatures are highly sensitive to the nature of the N‑aryl substituent. Compounds bearing a 4‑hexylphenyl group (i.e., the target chemotype) exhibit a nematic phase, whereas the corresponding 4‑hexyloxyphenyl analogues show a smectic A phase due to the additional conformational freedom provided by the oxygen linker [1]. This directly answers the core question: selecting 1-(4-hexylphenyl)pyridin-4(1H)-one over its 4-hexyloxy counterpart can be necessary when a nematic (rather than smectic) mesophase is required for device applications.

Liquid Crystals Mesophase Behavior Structure–Property Relationship

Hydrogen‑Bond Donor–Acceptor Capability: 4‑Pyridone vs. 4‑Cyanophenyl Terminus

The 4‑pyridone carbonyl is a stronger hydrogen‑bond acceptor than the nitrile group of classical cyanobiphenyl liquid crystals, as evidenced by theoretical calculations (Hartree–Fock/6‑31+G*) showing a gas‑phase interaction energy of –5.8 kcal mol⁻¹ for a 4‑pyridone–benzoic acid heterodimer [1]. This enhanced hydrogen‑bond strength allows the 4(1H)-pyridone unit, including the 1-(4-hexylphenyl) derivative, to form supramolecular architectures that are inaccessible to nitrile‑terminated analogues, thereby enabling new classes of non‑centrosymmetric thin films [2].

Supramolecular Chemistry Hydrogen‑Bonded Liquid Crystals Co‑crystal Engineering

Antimalarial Cytochrome bc1 Inhibition: Lipophilic Tail Length–Activity Relationship in 4(1H)-Pyridones

In a series of 4(1H)-pyridone antimalarials, the length and nature of the lipophilic N‑aryl side chain critically modulates potency against Plasmodium falciparum cytochrome bc1. While the exact IC₅₀ of 1-(4-hexylphenyl)pyridin-4(1H)-one has not been reported, analogues with C6–C8 alkyl tails (including hexyl and heptyl variants) demonstrate low‑nanomolar enzymatic inhibition (IC₅₀ < 10 nM), whereas shorter chains (butyl) and more polar linkers (e.g., ether) lead to a 10‑ to 100‑fold loss in potency [1]. This places the hexylphenyl variant in the optimal lipophilic window for target engagement and provides a quantitative SAR basis for preferring it over analogues with shorter or more polar linkers when developing bc1 inhibitors.

Antimalarial Drug Discovery Cytochrome bc1 SAR

Application Scenarios Where 1-(4-Hexylphenyl)pyridin-4(1H)-one (CAS 821789-61-1) Offers Scientifically Validated Advantages


Nematic Liquid Crystal Formulations for Flat‑Panel Displays and Electro‑Optic Devices

When designing nematic liquid crystal mixtures for commercial flat‑panel displays, the 4‑hexylphenyl‑terminated 4(1H)-pyridone scaffold provides a nematic mesophase, in contrast to the smectic A phase observed for the 4‑hexyloxyphenyl analogue [1]. This distinction is critical because nematic phases offer the fast electro‑optical switching and low viscosity required for active‑matrix LCDs, while smectic phases are generally too viscous and require different addressing schemes.

Hydrogen‑Bonded Supramolecular Materials and Non‑Centrosymmetric Thin Films

The strong hydrogen‑bond acceptor character of the 4‑pyridone carbonyl (–5.8 kcal mol⁻¹ interaction energy with benzoic acid [1]) enables the formation of robust heterodimers that can self‑assemble into macroscopic non‑centrosymmetric architectures. Researchers developing organic nonlinear optical materials or ferroelectric thin films can exploit this property, which is unavailable with conventional nitrile‑terminated liquid crystals.

Building Block for Antimalarial 4(1H)-Pyridone Lead Optimization

In antimalarial drug discovery, the hexylphenyl side chain falls within the optimal lipophilic range (C6–C8) for potent inhibition of the Plasmodium cytochrome bc1 complex (IC₅₀ < 10 nM for close analogues [2]). Medicinal chemists can use 1-(4-hexylphenyl)pyridin-4(1H)-one as a key intermediate to elaborate into more advanced bc1 inhibitors, confident that the N‑aryl substituent is in the potency‑optimized window.

Co‑crystallization and Crystal Engineering with Carboxylic Acid Partners

The 4‑pyridone moiety reliably forms O–H···O hydrogen bonds with carboxylic acids, as structurally validated for the related 1‑(4‑hexyloxyphenyl)pyridin‑4(1H)-one–4‑cyanobenzoic acid heterodimer [3]. Crystal engineers can use 1-(4-hexylphenyl)pyridin-4(1H)-one to construct predictable supramolecular synthons with a wide range of benzoic acid derivatives, facilitating the design of co‑crystals with tailored solid‑state properties.

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